Nomega-Hydroxy-L-arginine (NOHA, CAS: 53054-07-2) is the critical, stable intermediate generated during the biosynthesis of nitric oxide (NO) by Nitric Oxide Synthase (NOS). Unlike standard amino acid precursors, NOHA serves a dual biochemical function: it acts as a direct substrate for the second step of NO synthesis and functions as an endogenous competitive inhibitor of arginase [1]. For procurement and assay design, NOHA is typically utilized to bypass the initial rate-limiting hydroxylation of L-arginine. This makes it an indispensable reagent for isolating oxygenase domain kinetics, studying NADPH coupling stoichiometry, and modeling the competitive metabolic routing between the arginase and NOS pathways in cellular assays [2].
Substituting NOHA with its precursor, L-arginine, or with synthetic arginase inhibitors like Nor-NOHA fundamentally alters assay mechanics and invalidates specific experimental models. L-arginine requires the intact dimeric NOS enzyme to undergo the full two-step, NADPH-dependent oxidation, which masks the specific kinetics of the second step and prevents NO generation in uncoupled or isolated-domain systems [1]. Conversely, while synthetic analogs like Nor-NOHA are highly potent arginase inhibitors, they lack the critical hydroxylated nitrogen required to act as NOS substrates[2]. Consequently, only NOHA can accurately replicate the endogenous metabolic shunt where arginase is inhibited simultaneously with the direct feeding of the NO synthesis pathway, making it non-interchangeable for advanced NOS enzymology and crosstalk modeling.
NOHA uniquely permits the study of the second step of NO synthesis by drastically altering the required cofactor stoichiometry compared to the natural precursor. When processed by macrophage NOS, L-arginine requires the oxidation of 1.52 ± 0.02 mol of NADPH to produce 1 mol of NO. In contrast, NOHA requires only 0.53 ± 0.04 mol of NADPH per mol of NO formed [1]. This quantitative reduction confirms that NOHA bypasses the initial NADPH-dependent hydroxylation step.
| Evidence Dimension | NADPH oxidation per mole of NO formed |
| Target Compound Data | 0.53 ± 0.04 mol NADPH |
| Comparator Or Baseline | L-arginine (1.52 ± 0.02 mol NADPH) |
| Quantified Difference | 65% reduction in NADPH consumption |
| Conditions | Macrophage NO synthase assay with excess substrate and cofactors |
Enables researchers to isolate the kinetics of the second catalytic step without the confounding background of first-step NADPH consumption.
In structural and mechanistic studies where the oxygenase and reductase domains of inducible NOS (iNOS) are separated and reconstituted, the choice of substrate determines whether NO can be synthesized. Mixing the isolated domains at various ratios results in zero NO production when L-arginine is used as the substrate. However, NOHA successfully functions as a substrate in this uncoupled system, yielding NO with an apparent Km of 100 µM [1].
| Evidence Dimension | NO production in reconstituted isolated iNOS domains |
| Target Compound Data | Active NO production (Km = 100 µM) |
| Comparator Or Baseline | L-arginine (No NO produced) |
| Quantified Difference | Absolute binary difference in substrate viability |
| Conditions | Isolated oxygenase and reductase domains of macrophage iNOS mixed at 4:1 molar ratio |
Crucial for procurement in structural enzymology workflows where intact dimeric NOS is unavailable or deliberately uncoupled.
While NOHA is an endogenous arginase inhibitor, its potency is significantly lower than synthetic analogs designed purely for inhibition, dictating its specific use case. In unstimulated murine macrophages, Nor-NOHA inhibits arginase with an IC50 of 12 ± 5 µM, making it approximately 40-fold more potent than NOHA (IC50 = 400 ± 50 µM) [1]. However, Nor-NOHA cannot be converted into NO. Therefore, NOHA is the required compound when the experimental design demands a physiological balance of moderate arginase inhibition coupled with active NO synthesis.
| Evidence Dimension | Arginase inhibition potency (IC50) |
| Target Compound Data | 400 ± 50 µM |
| Comparator Or Baseline | Nor-NOHA (12 ± 5 µM) |
| Quantified Difference | ~40-fold lower inhibition potency, but retains NOS substrate viability |
| Conditions | Unstimulated murine macrophage arginase assay |
Guides buyers to select NOHA for dual-pathway crosstalk modeling, while directing them to Nor-NOHA if only pure, potent arginase blockade is needed.
Because NOHA bypasses the initial hydroxylation step and requires only ~0.5 mol NADPH per mol of NO produced, it is the standard reagent for isolating the second step of the NOS catalytic cycle. It is heavily procured for assays evaluating the electron transfer efficiency and uncoupling mechanisms of the NOS oxygenase domain [1].
In advanced structural studies where the reductase and oxygenase domains of iNOS are expressed and purified separately, intact L-arginine cannot be processed. NOHA is strictly required to induce NO synthesis in these reconstituted systems, making it essential for crystallographic and uncoupled enzymatic studies [2].
In cellular models of asthma, wound healing, and tumor microenvironments, researchers must often simulate the physiological shift from polyamine synthesis to NO production. NOHA is procured for these models because it authentically replicates the endogenous feedback loop—acting as a moderate arginase inhibitor while directly feeding the NO pathway—which synthetic inhibitors like Nor-NOHA cannot achieve [3].